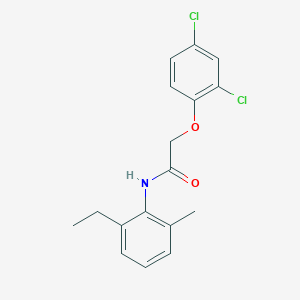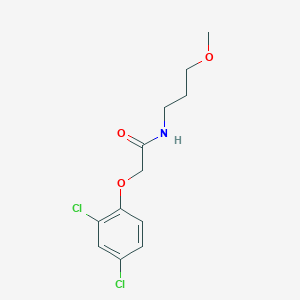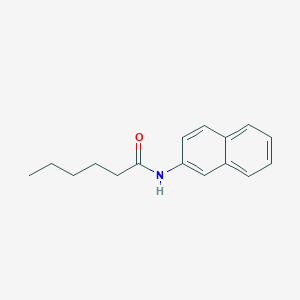![molecular formula C21H19NO2 B291901 N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)
N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide, also known as O-2050, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1970s and has been studied extensively since then. O-2050 has shown promising results in scientific research, particularly in the field of pain management.
作用機序
N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide acts on the mu-opioid receptor in the brain and spinal cord, resulting in the inhibition of pain signals. It also activates the reward pathway in the brain, leading to feelings of euphoria. The mechanism of action of N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide is similar to that of other opioids, but with a lower risk of dependence and tolerance.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to feelings of pleasure and reward. N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide also affects the levels of other neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation. Physiologically, N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide can cause respiratory depression, constipation, and nausea.
実験室実験の利点と制限
N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has several advantages for lab experiments. It is a potent analgesic, making it useful for studying pain pathways and pain management. It also has a lower risk of dependence and tolerance compared to other opioids, making it a safer option for long-term studies. However, N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide can cause respiratory depression, which can be a limitation in studies involving respiratory function.
将来の方向性
For research could focus on the development of new analogs, the potential use in the treatment of other conditions, and investigating the long-term effects on respiratory function and dependence.
合成法
The synthesis of N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves a multi-step process that includes the reaction of 2-bromoethanol with 2-ethoxyaniline, followed by the reaction of the resulting product with 4-bromobiphenyl. The final step involves the reaction of the intermediate product with ammonia to form N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide. The synthesis of N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has been optimized to produce high yields and purity.
科学的研究の応用
N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has been studied extensively in scientific research, particularly in the field of pain management. It has been shown to be a potent analgesic, with a potency similar to that of morphine. N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has also been shown to have a lower risk of dependence and tolerance compared to other opioids. In addition to pain management, N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has shown potential in the treatment of other conditions such as depression and anxiety.
特性
分子式 |
C21H19NO2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-11-7-6-10-19(20)22-21(23)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,22,23) |
InChIキー |
JKQMKDMTSXRKNL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)


![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)

![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)


